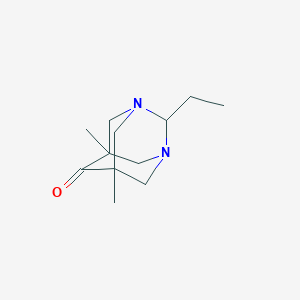
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclic compound with a tricyclic azepane ring system and possesses unique properties that make it a promising candidate for use in different areas of study.
Mecanismo De Acción
The mechanism of action of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- is not fully understood. However, studies have suggested that it works by inhibiting the growth of microorganisms and cancer cells by disrupting their metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- has minimal toxicity and does not cause any significant adverse effects on the body. It has been found to exhibit good solubility in water, which makes it a potential candidate for use in various biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, its limited solubility in organic solvents can pose a challenge in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl-. One possible direction is to explore its potential use as a catalyst in organic synthesis. Another direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and microbial infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential adverse effects.
In conclusion, 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable candidate for use in various fields, including organic synthesis, drug discovery, and microbiology. Further studies are needed to fully understand its potential and to identify any limitations or adverse effects.
Métodos De Síntesis
The synthesis of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- involves the reaction of 1,3-dibromopropane and 2-methyl-5-nitropyridine in the presence of sodium hydride and dimethyl sulfoxide. The resulting product is then subjected to hydrogenation over a palladium catalyst to obtain the final compound.
Aplicaciones Científicas De Investigación
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- has been studied extensively for its potential applications in various fields of research. It has been found to possess antimicrobial, anticancer, and antifungal properties. It has also been studied for its potential use as a catalyst in organic synthesis.
Propiedades
Número CAS |
108790-71-2 |
|---|---|
Nombre del producto |
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- |
Fórmula molecular |
C12H20N2O |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
2-ethyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C12H20N2O/c1-4-9-13-5-11(2)6-14(9)8-12(3,7-13)10(11)15/h9H,4-8H2,1-3H3 |
Clave InChI |
AOPSNAPMPFYZHX-UHFFFAOYSA-N |
SMILES |
CCC1N2CC3(CN1CC(C2)(C3=O)C)C |
SMILES canónico |
CCC1N2CC3(CN1CC(C2)(C3=O)C)C |
Otros números CAS |
108790-71-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



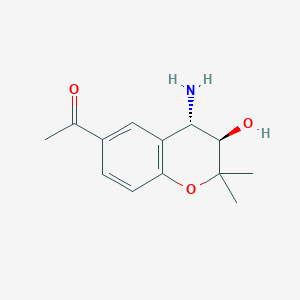
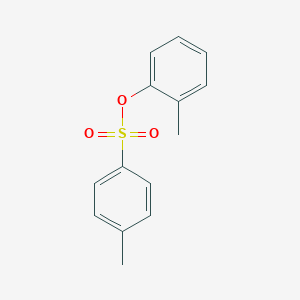
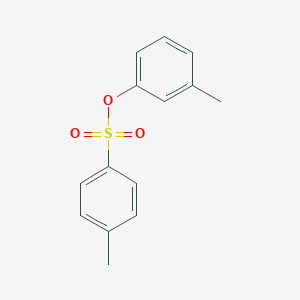
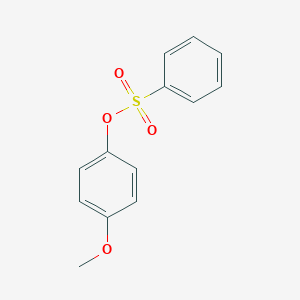

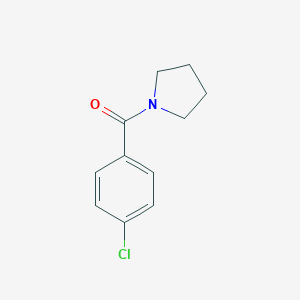
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
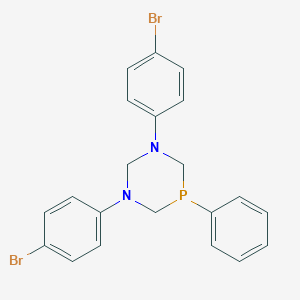
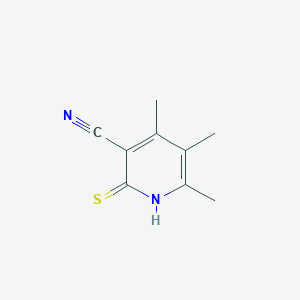
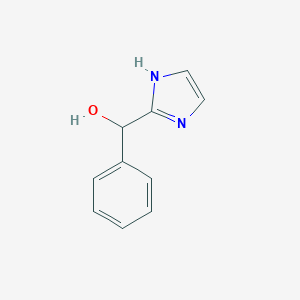
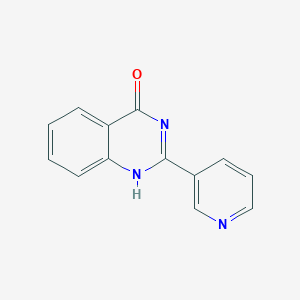
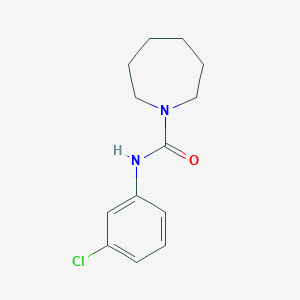
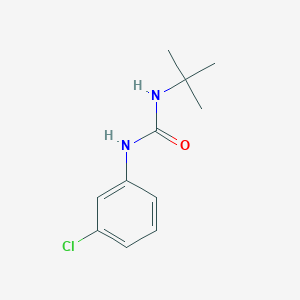
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)